
3-Chloro-5-fluorobenzylamine hydrochloride
Overview
Description
3-Chloro-5-fluorobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H7ClFN·HCl and a molecular weight of 196.05 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzylamine hydrochloride typically involves the reaction of 3-chloro-5-fluorobenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
3-Chloro-5-fluorobenzylamine+HCl→3-Chloro-5-fluorobenzylamine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorobenzylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzylamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Organic Synthesis
3-Chloro-5-fluorobenzylamine hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : Leading to the formation of substituted benzylamines.
- Oxidation Reactions : Resulting in imines or nitriles.
- Reduction Reactions : Producing reduced amine derivatives.
These reactions highlight its role as a precursor in synthetic organic chemistry .
Biological Research
In biological contexts, this compound is employed to study enzyme-substrate interactions and protein modifications. Specifically, it has been investigated for its potential use in:
- Proteomics : In cysteine alkylation processes, enhancing protein identification and characterization by modifying cysteine residues.
- Drug Development : As a pharmacological tool, it may exhibit activity against specific biological targets, including enzymes involved in disease processes .
Case Study 1: Inhibitory Potency Evaluation
In a study evaluating the inhibitory potencies of related compounds, this compound demonstrated significant activity against specific enzymes involved in viral replication. The compound showed an IC50 value indicating effective inhibition at micromolar concentrations .
Case Study 2: Application in Alzheimer's Research
Research focused on cholinesterases and amyloid beta as targets for Alzheimer's treatment highlighted the potential of this compound as a candidate for drug development. The compound's interaction with these targets was assessed through various biochemical assays, showing promise for further exploration in therapeutic contexts .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzylamine hydrochloride
- 3-Chloro-2-fluorobenzylamine hydrochloride
- 4-Chloro-5-fluorobenzylamine hydrochloride
Comparison: 3-Chloro-5-fluorobenzylamine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzylamine ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Biological Activity
3-Chloro-5-fluorobenzylamine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article synthesizes current findings regarding its biological activity, including its effects on cholinesterase inhibition and cytotoxicity against various cancer cell lines.
- Molecular Formula : C7H7ClFN·HCl
- Molecular Weight : 196.05 g/mol
- Structure : The compound features a benzylamine structure with chlorine and fluorine substituents, which are critical for its biological activity.
1. Cholinesterase Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of cholinesterases, which are enzymes that hydrolyze acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
Research Findings :
- In a study examining various derivatives, this compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of approximately 70 nM, indicating strong potency compared to other compounds tested .
- The compound was shown to interact with both the catalytic and peripheral active sites of AChE, suggesting a mixed or non-competitive inhibition mechanism .
2. Cytotoxicity Against Cancer Cell Lines
In addition to its cholinesterase inhibitory effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines.
Case Studies :
- A study involving the synthesis of phenothiazine derivatives found that certain compounds similar to 3-chloro-5-fluorobenzylamine exhibited cytotoxic effects on liver cancer cell lines Hep3B and SkHep1. While direct studies on 3-chloro-5-fluorobenzylamine were not detailed, the structural similarities suggest potential efficacy .
- Another investigation highlighted the importance of substituent patterns in enhancing cytotoxicity. The introduction of halogen atoms, such as chlorine and fluorine, has been associated with increased potency against cancer cells .
Comparative Analysis of Biological Activity
The following table summarizes the IC50 values for various compounds related to cholinesterase inhibition and their respective activities:
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
3-Chloro-5-fluorobenzylamine | AChE | 70 |
Tacrine | AChE | 36 |
Donepezil | AChE | Not specified |
Other derivatives | Various | Low μM range |
The mechanism by which this compound exerts its biological effects primarily involves:
- Cholinergic Modulation : By inhibiting AChE, it increases acetylcholine levels in the brain, potentially improving cognitive function.
- Cytotoxic Mechanisms : While specific pathways for cytotoxicity remain under investigation, it is hypothesized that the compound may induce apoptosis in cancer cells through oxidative stress or disruption of cellular signaling pathways.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKXBIIFCYGVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-34-7 | |
Record name | 1-(3-chloro-5-fluorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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